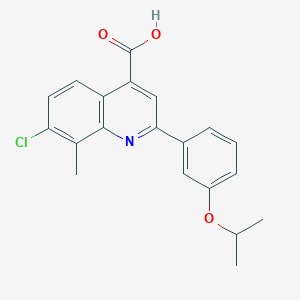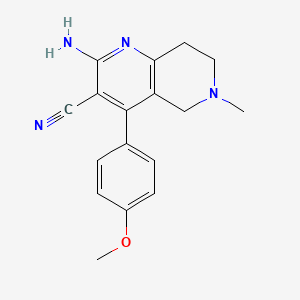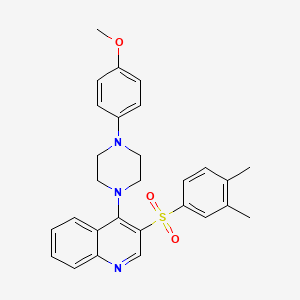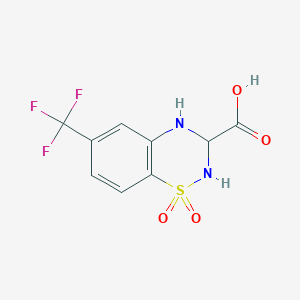![molecular formula C24H26N4O4S B2697573 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide CAS No. 866350-02-9](/img/no-structure.png)
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides :
- This study explored the Beckmann rearrangement of spiro-fused cycloalkanone oximes, leading to the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides. These compounds were further converted to corresponding acids and methyl esters, demonstrating the potential for creating diverse chemical structures for various applications (Savel'ev, Tikhonov, & Rybalova, 2016).
Synthesis of Novel Benzodifuranyl and Heterocyclic Compounds :
- This research involved synthesizing novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. The study highlights the chemical versatility and therapeutic potential of these novel compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Insights of Dihydropyrimidine-5-carbonitriles as DHFR Inhibitors :
- The structural characterization of 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives provided insights into their potential as dihydrofolate reductase (DHFR) inhibitors. Molecular docking simulations assessed these compounds' inhibitory capabilities, suggesting their applicability in therapeutic contexts (Al-Wahaibi et al., 2021).
Potential Anthelmintic Properties of N-(4-Methoxyphenyl)Pentanamide :
- A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, showed promising in vitro anthelmintic activity against the nematode Toxocara canis. This study highlights the potential for developing novel anthelmintic agents through molecular simplification (Silva et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)acetic acid with N-[(4-methoxyphenyl)methyl]pentanamide in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)acetic acid", "N-[(4-methoxyphenyl)methyl]pentanamide", "Coupling agent", "Reagents and solvents" ], "Reaction": [ "Step 1: Dissolve 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)acetic acid and N-[(4-methoxyphenyl)methyl]pentanamide in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the solvent and purify the resulting intermediate by column chromatography.", "Step 4: Dissolve the intermediate in a suitable solvent and add a reducing agent such as sodium borohydride (NaBH4) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours and then quench the reaction with an acid.", "Step 6: Extract the product with a suitable solvent and purify by column chromatography to yield the final product." ] } | |
CAS-Nummer |
866350-02-9 |
Produktname |
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide |
Molekularformel |
C24H26N4O4S |
Molekulargewicht |
466.56 |
IUPAC-Name |
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C24H26N4O4S/c1-31-16-8-6-15(7-9-16)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)33)18-13-17(32-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,33) |
InChI-Schlüssel |
QLPOVKGNCLCHRA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697490.png)


![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2697499.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)
![Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B2697505.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2697508.png)
![5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2697510.png)
![N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide](/img/structure/B2697511.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2697513.png)